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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-thiazinane

Cat. No.: B15266077

A deep dive into the burgeoning field of 1,3-thiazinane chemistry reveals a scaffold with diverse
and potent biological activities. These sulfur and nitrogen-containing heterocyclic compounds
have demonstrated significant promise in medicinal chemistry, particularly as anticancer,
antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of their
efficacy, supported by experimental data, and details the methodologies behind these findings.

The unique structural features of the 1,3-thiazinane ring have made it a privileged scaffold in
the development of novel therapeutic agents. Researchers have successfully synthesized a
variety of derivatives with a broad spectrum of pharmacological activities. This review will focus
on the anticancer and antimicrobial applications of 1,3-thiazinanes, presenting a comparative
look at their performance against established drugs and other heterocyclic compounds.

Anticancer Activity of 1,3-Thiazinane Derivatives

Recent studies have highlighted the potential of 1,3-thiazinane derivatives as potent anticancer
agents. A notable study involved the synthesis of a series of substituted 2-amino-1,3-thiazines,
which were evaluated for their cytotoxic activity against human breast cancer (MCF-7) and
esophageal cancer (EC-9706) cell lines.[1][2][3] The results, summarized in the table below,
demonstrate that several derivatives exhibit significant anticancer activity, with some
compounds showing higher potency than the established anticancer drug, cisplatin.[3]

Comparative Anticancer Efficacy
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Compound ID Substituent (R) MCEF-7 ICso (uM) EC-9706 ICso (M)
9b 4-Fluorobenzoyl 2.15 3.24
9h 3,4-Dimethoxybenzoyl  1.73 2.61
9m tert-Butoxycarbonyl 2.54 3.82
Cisplatin - 412 7.10

Table 1: In vitro
anticancer activity of
selected 2-amino-1,3-
thiazine derivatives
compared to Cisplatin.
[3] Data extracted
from "Design,
synthesis and
biological evaluation
of substituted 2-
amino-1,3-thiazine
derivatives as
antituberculosis and

anti-cancer agents."

Another class of 1,3-thiazinanes, the 1,3-thiazine-2,4-diones, have shown selective antitumoral
activity against leukemia cells.[4] These compounds were found to induce cell death through
apoptosis, involving the activation of the caspase cascade.[4]

Experimental Protocol: Synthesis of 2-amino-1,3-
thiazine Derivatives

The general synthetic procedure for the 2-amino-1,3-thiazine derivatives (as reported in the
cited literature) is as follows:

¢ Synthesis of Chalcones: Substituted acetophenones are reacted with aromatic aldehydes in
the presence of a base (e.g., aqueous KOH) in ethanol to form the corresponding chalcones.
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e Cyclization to form 2-amino-1,3-thiazine core: The synthesized chalcone is then reacted with
thiourea in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) under
reflux to yield the 2-amino-1,3-thiazine core structure.

» Derivatization: The 2-amino group is then acylated or otherwise modified by reacting with
various acid chlorides, chloroformates, sulfonyl chlorides, or isocyanates in the presence of a
base like triethylamine in a solvent such as dichloromethane to produce the final amide,
carbamate, sulfonamide, or urea derivatives.[1]

Mechanism of Action: Apoptosis Induction in Leukemia
Cells

Several 1,3-thiazinane derivatives exert their anticancer effects by inducing programmed cell
death, or apoptosis. In leukemia cells, 1,3-thiazine-2,4-diones have been shown to trigger the
intrinsic apoptotic pathway.[4] This process is initiated by intracellular stress signals, leading to
the activation of a cascade of enzymes called caspases.
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Apoptotic pathway induced by 1,3-thiazinane derivatives.

Antimicrobial Activity of 1,3-Thiazinane Derivatives

The 1,3-thiazinane scaffold is also a key component in compounds exhibiting potent
antimicrobial activity. The aforementioned study on 2-amino-1,3-thiazine derivatives also
investigated their efficacy against Mycobacterium tuberculosis H37Rv.[1][3]

Comparative Antituberculosis Efficacy
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Compound ID Substituent (R) MIC (pg/mL)
9b 4-Fluorobenzoyl 6.25

9h 3,4-Dimethoxybenzoyl 3.12

9n 4-Methylphenylsulfonyl 6.25

Isoniazid - 0.2

Table 2: In vitro
antituberculosis activity of
selected 2-amino-1,3-thiazine
derivatives compared to
Isoniazid.[1][3] Data extracted
from "Design, synthesis and
biological evaluation of
substituted 2-amino-1,3-
thiazine derivatives as
antituberculosis and anti-

cancer agents."

While the synthesized compounds show good activity, they are not as potent as the first-line

drug Isoniazid. However, the diverse substitution patterns provide a basis for further

optimization to develop more potent antitubercular agents.

Experimental Protocol: Antimicrobial Screening

The minimum inhibitory concentration (MIC) for the antituberculosis activity was determined

using the microplate Alamar Blue assay (MABA).

o Preparation of Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown to a

specific optical density.

e Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

 Inoculation: The bacterial suspension is added to each well containing the diluted

compounds.
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 Incubation: The microplates are incubated for several days.
» Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

o Reading of Results: The plates are incubated again, and a color change from blue to pink
indicates bacterial growth. The MIC is determined as the lowest concentration of the
compound that prevents this color change.

Comparison with Other Heterocyclic Compounds

While 1,3-thiazinanes show significant promise, it is important to consider their efficacy in the
context of other well-established heterocyclic pharmacophores. For instance, triazole and
thiadiazole derivatives are also known for their broad-spectrum antimicrobial and anticancer
activities.

A direct, head-to-head comparative study with quantitative data for a range of 1,3-thiazinanes

against these other scaffolds is not readily available in the current literature. However, the I1Cso
and MIC values presented in this guide for 1,3-thiazinane derivatives are comparable to those
reported for many active triazole and thiadiazole compounds, suggesting that 1,3-thiazinanes

are a highly competitive and valuable class of heterocyclic compounds in drug discovery.
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General experimental workflow for 1,3-thiazinane derivatives.

Conclusion
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The 1,3-thiazinane scaffold is a versatile and potent platform for the development of new
therapeutic agents. The derivatives discussed in this guide demonstrate significant anticancer
and antimicrobial activities, with efficacy in some cases surpassing that of established drugs.
The detailed experimental protocols provide a foundation for researchers to build upon and
further explore the potential of this important class of heterocyclic compounds. Future research
should focus on direct comparative studies with other heterocyclic pharmacophores to better
delineate the unigue advantages of the 1,3-thiazinane core and to further optimize its structure
for enhanced biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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